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molecular formula C6H3Cl4N B159567 Nitrapyrin CAS No. 1929-82-4

Nitrapyrin

Cat. No. B159567
M. Wt: 230.9 g/mol
InChI Key: DCUJJWWUNKIJPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04260766

Procedure details

Into a 250 milliliter (ml) flask fitted with a condenser, magnetic stirrer and dropping funnel were added 46.2 grams (g) (0.20 mole) of 2-chloro-6(trichloromethyl)pyridine, 30 g of methanol and 9.1 g (0.16 mole) of 20 mesh iron filings. The mixture was heated to 70° C. and 30 g of concentrated hydrochloric acid was added thereto over a 5 minute period. A slight exotherm occurred and the mixture was heated and maintained under reflux (83°-86° C.) for 1 hour. The reaction mixture was cooled to 45° C., and 50 ml of methylene chloride was added thereto. The mixture was filtered through diatomaceous earth and the filter cake washed thoroughly with water and then with methylene chloride. The filtrates were combined and the methylene chloride phase separated from the water phase. The product from a second run was combined with the above product mix and the mixture concentrated to a pot temperature of 95° C. at 15 millimeters of mercury (mm Hg). This residue was present in an amount of 74.5 g and melted at 48°-52° C. Analysis by gas-liquid chromatography (glc) showed a yield of 90.1 percent 2-chloro-6-(dichloromethyl)pyridine, 3.7 percent 2-chloro-6-(chloromethyl)pyridine and 1.7 percent 2 -chloro-6-(trichloromethyl)pyridine. The 2-chloro-6-(dichloromethyl)pyridine was recovered by recrystallization from heptane and melted at 53.3°-54.0° C.
Quantity
46.2 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
20
Quantity
9.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8](Cl)([Cl:10])[Cl:9])[N:3]=1.CO.Cl.ClC1C=CC=C(CCl)N=1>[Fe].C(Cl)Cl>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH:8]([Cl:10])[Cl:9])[N:3]=1

Inputs

Step One
Name
Quantity
46.2 g
Type
reactant
Smiles
ClC1=NC(=CC=C1)C(Cl)(Cl)Cl
Name
Quantity
30 g
Type
reactant
Smiles
CO
Name
20
Quantity
9.1 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=CC=C1)CCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=CC=C1)C(Cl)(Cl)Cl
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250 milliliter (ml) flask fitted with a condenser, magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
under reflux (83°-86° C.) for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 45° C.
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through diatomaceous earth
WASH
Type
WASH
Details
the filter cake washed thoroughly with water
CUSTOM
Type
CUSTOM
Details
the methylene chloride phase separated from the water phase
ADDITION
Type
ADDITION
Details
mix
CONCENTRATION
Type
CONCENTRATION
Details
the mixture concentrated to a pot temperature of 95° C. at 15 millimeters of mercury (mm Hg)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=NC(=CC=C1)C(Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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